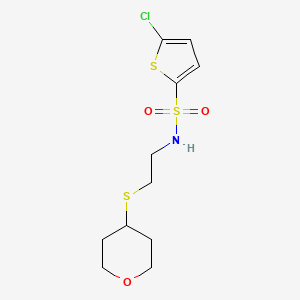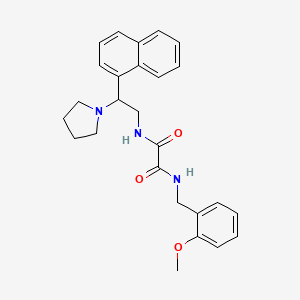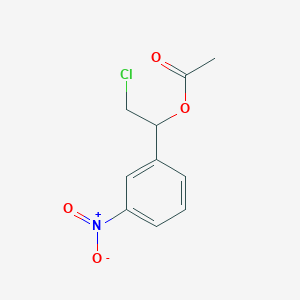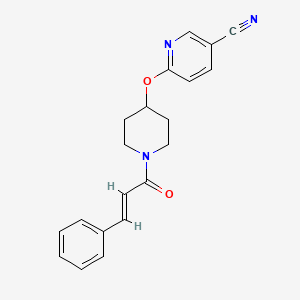![molecular formula C26H18F3N3O3 B2363806 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate CAS No. 318289-40-6](/img/structure/B2363806.png)
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate” is a chemical compound. Its CAS Number is 318247-68-6 . It has a molecular weight of 348.32 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H15F3N2O2/c1-23-17 (25-14-9-5-8-13 (10-14)18 (19,20)21)15 (11-24)16 (22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . Its molecular weight is 348.32 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Herbicidal Activity
Pyrazole phenyl ether herbicides, closely related to the specified compound, have been found to inhibit protoporphyrinogen oxidase (Protox), a key enzyme in plant metabolism. This inhibition leads to the accumulation of porphyrins, causing herbicidal damage in plants. In whole plant tests, compounds like AH 2.430 (a pyrazole phenyl ether) demonstrated significant herbicidal activity and caused light-dependent membrane leakage in cucumber and barley tissues (Sherman et al., 1991).
Anticancer Applications
3-phenyl-1H-pyrazole, a similar compound, is a crucial intermediate for synthesizing biologically active compounds, including potential anticancer agents. Derivatives of this compound have shown promise in inhibiting tumor cell proliferation, invasion, and metastasis (Liu et al., 2017).
Molecular Structure Analysis
Studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and similar compounds have contributed to understanding molecular electronic structures and hydrogen bonding in pharmaceuticals and agrochemicals. These findings aid in the development of new compounds with specific molecular interactions (Portilla et al., 2007).
Antimicrobial Applications
Several derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been synthesized and evaluated for their antibacterial activities. Some of these compounds showed significant antibacterial activities against various bacterial strains, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Chopde et al., 2012).
Synthesis of Regional Isomers
Regional isomers of 1-methyl-5-(trifluoromethyl)pyrazoles, which share structural similarity with the specified compound, have been synthesized for exploring structure-activity relationships (SAR) in the development of bioactive pyrazole phenyl ethers. These studies provide insights into the synthesis of new compounds with potential biological activities (Chupp, 1994).
Antioxidant Properties
New pyrazole derivatives have been synthesized and tested for their antioxidant properties. Some compounds in this category demonstrated moderate to good antioxidant activities, suggesting potential applications in areas where oxidative stress is a concern (Bhat et al., 2016).
Novel Synthetic Methods
The synthesis of non-condensed 5,5-bicycles, including trifluoromethylated pyrazoles, represents advancements in chemical synthesis techniques. These methods are significant for producing novel compounds with diverse applications in pharmaceuticals and agrochemicals (Bonacorso et al., 2002).
Safety and Hazards
properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O3/c1-32-24(35-21-9-5-8-20(14-21)26(27,28)29)22(23(31-32)18-6-3-2-4-7-18)16-34-25(33)19-12-10-17(15-30)11-13-19/h2-14H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHBONHITDLJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2363723.png)



![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2363728.png)
![N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2363729.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2363730.png)
![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)

![(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2363746.png)